molecular formula C18H18ClNO2 B1327236 4'-Chloro-2-morpholinomethyl benzophenone CAS No. 898750-38-4

4'-Chloro-2-morpholinomethyl benzophenone

Cat. No. B1327236
CAS RN: 898750-38-4
M. Wt: 315.8 g/mol
InChI Key: QRLTXYMYONMZFY-UHFFFAOYSA-N
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Description

4-Chloro-2-morpholinomethyl benzophenone, also known as 4-CMMB, is a synthetic, odorless, and colorless crystalline compound that has a wide range of applications in scientific research. It is a useful reagent in organic synthesis and has been used in the preparation of a variety of compounds, including drugs, dyes, and other organic compounds. 4-CMMB is also used in the study of biochemical and physiological effects, and as a catalyst in laboratory experiments.

Scientific Research Applications

Photochemical Applications

According to Dormán et al. (2016), benzophenone photophores have wide applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties, such as the formation of a biradicaloid triplet state upon excitation, enable various applications including binding/contact site mapping and bioconjugation.

Antimicrobial and Detoxifying Functions

Hong and Sun (2008) discovered that several benzophenone chromophoric groups incorporated onto cotton fabrics demonstrated powerful antibacterial activity and pesticide degradation ability under UV irradiation.

Photopolymerization

A study by Sun Meng-zhou (2007) investigated the use of a polymerizable amine as a coinitiator for photoinitiator systems including benzophenone. The research focused on the kinetics of photopolymerization, indicating the importance of diaryl ketone structure and reaction conditions.

Environmental Applications

Research by Liu et al. (2016) explored the transformation pathways and toxicity variation of 4-hydroxyl benzophenone in water treatment processes, highlighting the potential ecological risks associated with the use of benzophenones.

Clathrate Formation

Eto et al. (2011) conducted a study on the edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene, demonstrating the significance of molecular interactions in the formation of inclusion complexes.

properties

IUPAC Name

(4-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLTXYMYONMZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643537
Record name (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898750-38-4
Record name Methanone, (4-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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